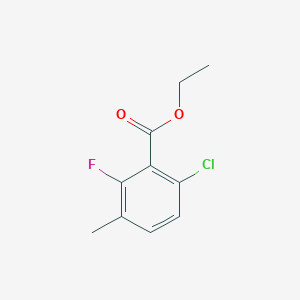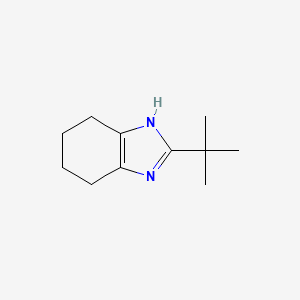
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate
Overview
Description
“Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C12H8N2O3 . It is related to Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .
Molecular Structure Analysis
The molecular weight of “Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate” is 228.204 Da . The InChI code is 1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate” is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Scientific Research Applications
Anticancer Research
Isoxazole derivatives, such as Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate, have shown promise in anticancer research. The isoxazole ring is a common feature in many compounds with anticancer activity. The presence of the cyanophenyl group may contribute to cytotoxicity against cancer cells by interfering with their metabolic pathways .
Anti-inflammatory and Analgesic Applications
The isoxazole moiety is known for its anti-inflammatory and analgesic properties. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate could potentially be used to develop new anti-inflammatory drugs that target specific inflammatory pathways without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit antimicrobial activity. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Antiviral Agents
Isoxazole compounds have been studied for their antiviral properties. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate may serve as a scaffold for synthesizing novel antiviral drugs that can inhibit viral replication or protein synthesis in viruses .
Anticonvulsant Uses
The isoxazole ring system has been associated with anticonvulsant activity. This compound could be investigated for its potential use in treating epilepsy and other seizure disorders, offering an alternative to current anticonvulsant medications .
Antidepressant Potential
Isoxazole derivatives have been recognized for their potential as antidepressants. Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate might be valuable in the synthesis of drugs that target specific neurotransmitter systems involved in mood regulation .
Immunosuppressive Properties
Some isoxazole derivatives have shown immunosuppressive effects, which could be beneficial in conditions where the immune system attacks the body’s own cells, such as autoimmune diseases. This compound could be a candidate for creating new immunosuppressive drugs .
Synthetic Chemistry and Drug Design
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate can be used as a building block in synthetic chemistry for the design of new drugs. Its structure allows for various substitutions that can lead to a wide range of biological activities, making it a versatile compound for drug discovery .
Safety and Hazards
Future Directions
The development of alternate metal-free synthetic routes for the synthesis of isoxazoles, including “Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate”, is a future direction in this field . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
properties
IUPAC Name |
methyl 5-(3-cyanophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-6-11(17-14-10)9-4-2-3-8(5-9)7-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKNAJJXVYKRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-cyanophenyl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




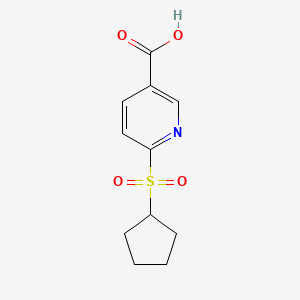


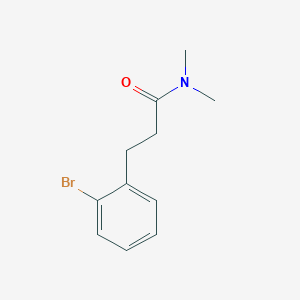
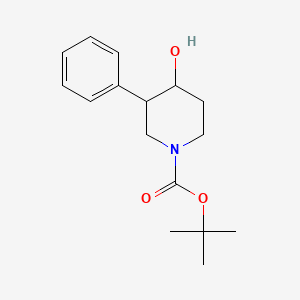
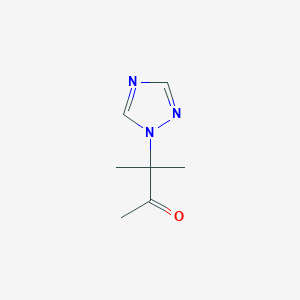


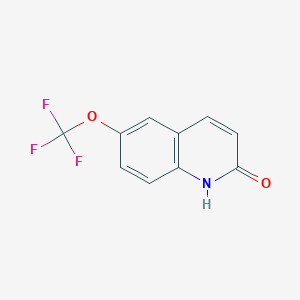
![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)
